molecular formula C15H13ClN4OS B5016473 N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5016473
M. Wt: 332.8 g/mol
InChI Key: GESHIIZJBKIERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a benzodiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, a chlorine atom is introduced via electrophilic substitution.

    Formation of the Benzodiazole Derivative: The benzodiazole ring is synthesized separately, often through cyclization reactions involving ortho-diamines and carboxylic acids.

    Coupling Reaction: The pyridine and benzodiazole derivatives are then coupled using a suitable linker, such as a thioether linkage, under specific reaction conditions (e.g., using a base like sodium hydride in an aprotic solvent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) on the benzodiazole ring can be reduced to amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLOROPYRIDIN-2-YL)-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other heterocyclic compounds featuring pyridine and benzodiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and benzodiazole rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-2-4-11-12(6-9)19-15(18-11)22-8-14(21)20-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHIIZJBKIERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.